REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:25]([O:27][C:28](=[O:31])[CH2:29][NH2:30])[CH3:26].Cl.CCN(CC)CC>C1COCC1>[CH2:25]([O:27][C:28](=[O:31])[CH2:29][NH:30][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH3:26] |f:2.3|
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)=O.Cl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred cold 1 hour and at room temperature 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
STIRRING
|
Details
|
stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo, Et2O (200 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The solution was washed with 1N HCl (70 ml), 0.5 N NaOH (70 ml) and saturated NaCl solution (70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(CCCC1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.13 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |